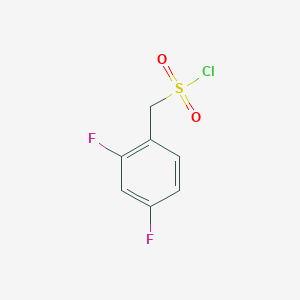

(2,4-difluorophenyl)methanesulfonyl Chloride

Description

Properties

IUPAC Name |

(2,4-difluorophenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O2S/c8-13(11,12)4-5-1-2-6(9)3-7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBYCKNOGYFRDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375781 | |

| Record name | (2,4-difluorophenyl)methanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179524-68-6 | |

| Record name | (2,4-difluorophenyl)methanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,4-difluorophenyl)methanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of (2,4-difluorophenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of (2,4-difluorophenyl)methanesulfonyl chloride, a key reagent in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This document summarizes its physicochemical characteristics and outlines a general synthetic protocol.

Core Physical and Chemical Data

This compound is a white crystalline solid at room temperature.[1] It is recognized for its role as a reactive intermediate in the synthesis of various organic compounds.[1]

Quantitative Physical Properties

| Property | Value | Source(s) |

| CAS Number | 179524-68-6 | [1] |

| Molecular Formula | C₇H₅ClF₂O₂S | [2] |

| Molecular Weight | 226.63 g/mol | [2] |

| Melting Point | 40-41 °C | [1] |

| Appearance | White crystalline solid | [1] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the reaction of (2,4-difluorophenyl)methanesulfonic acid with a chlorinating agent, typically thionyl chloride.[1]

General Experimental Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general procedure can be inferred from standard methods for the preparation of sulfonyl chlorides from sulfonic acids. The following protocol is a representative example based on the synthesis of methanesulfonyl chloride.

Materials:

-

(2,4-difluorophenyl)methanesulfonic acid

-

Thionyl chloride (SOCl₂)

-

Sodium carbonate (Na₂CO₃) solution (for workup)

-

Anhydrous solvent (e.g., dichloromethane or chloroform)

-

Ice bath

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet (connected to a trap for acidic gases), and a dropping funnel is assembled and dried thoroughly. The system is then placed under an inert atmosphere (e.g., nitrogen or argon).

-

Reactant Addition: (2,4-difluorophenyl)methanesulfonic acid is dissolved or suspended in an anhydrous solvent in the reaction flask and cooled in an ice bath.

-

Chlorination: Thionyl chloride is added dropwise to the cooled solution via the dropping funnel. The reaction is typically exothermic, and the rate of addition should be controlled to maintain a low temperature.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure the reaction goes to completion. The progress of the reaction can be monitored by techniques such as TLC or NMR spectroscopy.

-

Workup: Upon completion, the reaction mixture is cooled, and the excess thionyl chloride and solvent are removed under reduced pressure. The crude product is then carefully quenched with ice-cold water or a sodium carbonate solution to neutralize any remaining acidic components.

-

Purification: The product is extracted with an organic solvent. The organic layers are combined, washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered. The solvent is then removed in vacuo to yield the crude this compound. Further purification can be achieved by recrystallization or chromatography.[1]

Synthetic Workflow Diagram

The following diagram illustrates the general synthesis pathway for this compound.

Caption: Synthesis of this compound.

References

An In-depth Technical Guide to (2,4-difluorophenyl)methanesulfonyl chloride (CAS Number: 179524-68-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2,4-difluorophenyl)methanesulfonyl chloride, a key reagent in organic synthesis, particularly within the realms of medicinal chemistry and drug development. This document collates available data on its chemical and physical properties, safety and handling, synthesis, and reactivity.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[1] It is primarily utilized as a sulfonylating agent for the introduction of the (2,4-difluorophenyl)methylsulfonyl moiety into a variety of molecules. The quantitative physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 179524-68-6 | [1] |

| Molecular Formula | C₇H₅ClF₂O₂S | [1] |

| Molecular Weight | 226.63 g/mol | [1] |

| Melting Point | 40-41 °C | [1] |

| Physical State | White crystalline solid | [1] |

Spectroscopic Data

Expected Spectroscopic Features:

-

¹H NMR: The spectrum would be expected to show a singlet for the methylene (-CH₂-) protons, likely in the range of 4.5-5.5 ppm, shifted downfield due to the adjacent electron-withdrawing sulfonyl chloride and difluorophenyl groups. The aromatic protons would appear as a complex multiplet pattern in the aromatic region (typically 7.0-8.0 ppm) due to fluorine-proton coupling.

-

¹³C NMR: The methylene carbon would be expected to appear in the range of 60-70 ppm. The aromatic carbons would show multiple signals in the aromatic region (around 110-165 ppm), with their chemical shifts and splitting patterns influenced by the fluorine substituents.

-

Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak [M]⁺ and characteristic isotopic peaks for chlorine ([M+2]⁺). Fragmentation would likely involve the loss of SO₂Cl, Cl, and cleavage of the benzyl-sulfonyl bond.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong characteristic absorption bands for the sulfonyl chloride group (S=O stretches) in the regions of approximately 1370-1390 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric).

Synthesis

The general method for the synthesis of this compound involves the reaction of (2,4-difluorophenyl)methanesulfonic acid with a chlorinating agent, such as thionyl chloride.[1]

Experimental Protocol: A Representative Synthesis

The following is a representative, generalized protocol for the synthesis of a sulfonyl chloride from its corresponding sulfonic acid. This protocol is based on established chemical principles for the synthesis of similar compounds and should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

(2,4-difluorophenyl)methanesulfonic acid

-

Thionyl chloride (SOCl₂)

-

Sodium carbonate (Na₂CO₃) (for the preparation of the sulfonic acid salt, if starting from the free acid)

-

Anhydrous solvent (e.g., dichloromethane, chloroform)

-

Ice bath

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Rotary evaporator

Procedure:

-

Preparation of the Sulfonic Acid Salt (Optional): (2,4-difluorophenyl)methanesulfonic acid is dissolved in a solution of sodium carbonate in water.[1] The resulting solution is then typically evaporated to dryness to obtain the sodium salt.

-

Chlorination: The dried sodium (2,4-difluorophenyl)methanesulfonate is suspended in an anhydrous solvent such as dichloromethane in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Thionyl chloride (an excess, typically 2-3 equivalents) is added dropwise to the suspension at 0 °C (ice bath).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC or other appropriate analytical techniques).

-

Work-up: The reaction mixture is cooled to room temperature, and the excess thionyl chloride and solvent are carefully removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified. Given that the product is a solid, purification can be achieved by crystallization from an appropriate solvent system.[1]

Reactivity and Applications

This compound is a reactive electrophile, with the sulfur atom being susceptible to nucleophilic attack. This reactivity is the basis for its primary application in the formation of sulfonamides and sulfonate esters, which are important functional groups in many pharmaceutical compounds. The fluorine atoms on the phenyl ring can modulate the electronic properties and metabolic stability of the final products.

Experimental Protocol: Representative Reaction with an Amine

The following is a representative protocol for the reaction of a sulfonyl chloride with a primary amine to form a sulfonamide. This generalized procedure can be adapted for the reaction of this compound with various amines.

Materials:

-

This compound

-

Primary or secondary amine (e.g., benzylamine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Base (e.g., triethylamine, pyridine)

-

Ice bath

-

Standard laboratory glassware

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: The amine (1.0 equivalent) and the base (1.1-1.5 equivalents) are dissolved in the anhydrous solvent in a round-bottom flask at 0 °C (ice bath).

-

Addition of Sulfonyl Chloride: A solution of this compound (1.0 equivalent) in the same anhydrous solvent is added dropwise to the stirred amine solution.

-

Reaction: The reaction mixture is stirred at 0 °C for a period and then allowed to warm to room temperature. The reaction is monitored by TLC until completion (typically a few hours to overnight).

-

Work-up: The reaction is quenched by the addition of water. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed successively with a dilute acid solution (e.g., 1M HCl) to remove excess base and amine, followed by a saturated sodium bicarbonate solution, and finally brine.

-

The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude sulfonamide is purified by column chromatography or recrystallization.

Safety and Handling

This compound is an irritating and corrosive compound.[1] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H314: Causes severe skin burns and eye damage.

-

H318: Causes serious eye damage.

-

H332: Harmful if inhaled.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P302+P352: IF ON SKIN: Wash with soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

In case of accidental exposure, it is crucial to seek immediate medical attention.[1]

Conclusion

This compound is a valuable and reactive building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its utility lies in its ability to introduce the (2,4-difluorophenyl)methylsulfonyl group, which can impart desirable properties to the target compounds. While detailed experimental and spectroscopic data for this specific compound are not widely published, this guide provides a solid foundation of its known properties, general synthetic and reaction protocols, and essential safety information for researchers and scientists. Careful handling and adherence to safety protocols are paramount when working with this reactive reagent.

References

Synthesis of (2,4-difluorophenyl)methanesulfonyl chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and accessible synthetic pathway for (2,4-difluorophenyl)methanesulfonyl chloride, a key building block in the development of various pharmaceutical and agrochemical agents. The described two-step synthesis commences with the readily available 2,4-difluorobenzyl chloride and proceeds through an S-isothiouronium salt intermediate, culminating in the desired sulfonyl chloride. The methodologies presented are adapted from well-established and reliable procedures, ensuring high potential for reproducibility and scalability.

Overview of the Synthetic Pathway

The synthesis of this compound is efficiently achieved in two sequential steps starting from 2,4-difluorobenzyl chloride:

-

Formation of S-(2,4-difluorobenzyl)isothiouronium chloride: 2,4-Difluorobenzyl chloride is reacted with thiourea in ethanol to produce the stable crystalline S-(2,4-difluorobenzyl)isothiouronium chloride intermediate.

-

Oxidative Chlorination: The isothiouronium salt is subsequently converted to this compound via oxidative chlorination using N-chlorosuccinimide (NCS) in an acetonitrile/water solvent system.

This pathway is advantageous due to the use of readily available starting materials, mild reaction conditions, and straightforward purification procedures.

Logical Workflow of the Synthesis

Caption: Overall synthetic workflow.

Experimental Protocols

The following protocols are adapted from analogous procedures for the synthesis of benzyl isothiouronium chloride and phenylmethanesulfonyl chloride, as detailed in Organic Syntheses.[1][2]

Step 1: Synthesis of S-(2,4-difluorobenzyl)isothiouronium chloride

Caption: Workflow for Step 1.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass (g) | Volume (mL) |

| 2,4-Difluorobenzyl chloride | 162.57 | 250 | 40.64 | ~30.5 |

| Thiourea | 76.12 | 250 | 19.03 | - |

| Ethanol | 46.07 | - | - | 250 |

Procedure:

-

To a 500-mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiourea (19.03 g, 250 mmol), 2,4-difluorobenzyl chloride (40.64 g, 250 mmol), and ethanol (250 mL).

-

Heat the reaction mixture to reflux with stirring for 1 hour. The solids will dissolve to form a clear solution.

-

After 1 hour, cool the reaction mixture to room temperature.

-

Remove the ethanol using a rotary evaporator.

-

The resulting white solid is S-(2,4-difluorobenzyl)isothiouronium chloride. The yield is expected to be nearly quantitative. The product can be used in the next step without further purification after grinding to a fine powder.

Step 2: Synthesis of this compound

Caption: Workflow for Step 2.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass (g) |

| S-(2,4-difluorobenzyl)isothiouronium chloride | 238.69 | 250 | 59.67 |

| N-Chlorosuccinimide (NCS) | 133.53 | 1000 | 133.53 |

| Acetonitrile | 41.05 | - | - |

| Water | 18.02 | - | - |

| Dichloromethane | 84.93 | - | - |

Procedure:

-

In a 1-L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, prepare a solution of N-chlorosuccinimide (133.53 g, 1000 mmol) in a mixture of acetonitrile and water. Note: Based on analogous procedures, a solvent mixture of 400 mL acetonitrile and 100 mL water can be a starting point.

-

Cool the mixture to 0-5 °C in an ice-water bath.

-

Slowly add the powdered S-(2,4-difluorobenzyl)isothiouronium chloride (59.67 g, 250 mmol) in portions over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.

-

Quench the reaction by adding cold water (e.g., 300 mL). A precipitate may form.

-

Extract the aqueous mixture with dichloromethane (e.g., 3 x 150 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography if necessary. The expected yield for this type of reaction is typically in the range of 80-90%.[1]

Quantitative Data Summary

The following table summarizes the stoichiometry for the synthesis of this compound based on the provided experimental protocols.

| Step | Reactant | Molar Mass ( g/mol ) | Stoichiometric Ratio | Moles (mol) | Mass (g) | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) |

| 1 | 2,4-Difluorobenzyl chloride | 162.57 | 1.0 | 0.250 | 40.64 | S-(2,4-difluorobenzyl)isothiouronium chloride | 238.69 | 59.67 |

| Thiourea | 76.12 | 1.0 | 0.250 | 19.03 | ||||

| 2 | S-(2,4-difluorobenzyl)isothiouronium chloride | 238.69 | 1.0 | 0.250 | 59.67 | This compound | 228.64 | 57.16 |

| N-Chlorosuccinimide (NCS) | 133.53 | 4.0 | 1.000 | 133.53 |

Note: The expected practical yields for each step are high, often exceeding 80-90% for analogous reactions reported in the literature.[1]

Safety Considerations

-

2,4-Difluorobenzyl chloride is a lachrymator and should be handled in a well-ventilated fume hood.

-

Thionyl chloride (mentioned in alternative syntheses) and N-chlorosuccinimide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

The oxidative chlorination reaction can be exothermic. Maintain proper temperature control, especially during the addition of the isothiouronium salt.

-

This compound is expected to be corrosive and an irritant. Avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment.

References

Molecular structure and formula of (2,4-difluorophenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,4-difluorophenyl)methanesulfonyl chloride is a halogenated organosulfur compound that serves as a crucial building block in synthetic organic chemistry. Its unique molecular architecture, featuring a difluorinated phenyl ring attached to a methanesulfonyl chloride moiety, imparts specific reactivity that is leveraged in the synthesis of complex molecules, particularly in the realm of drug discovery. This technical guide provides a comprehensive overview of the molecular structure, formula, and key chemical properties of this compound. It details a plausible experimental protocol for its synthesis and presents a summary of its known applications as a reactive intermediate in the development of therapeutic agents.

Molecular Structure and Properties

This compound is a white crystalline solid at room temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₇H₅ClF₂O₂S | [2] |

| Molecular Weight | 226.63 g/mol | [2] |

| CAS Number | 179524-68-6 | [2] |

| Melting Point | 40-41 °C | [3] |

| Physical State | White crystalline solid | [3] |

The molecular structure of this compound is characterized by a benzene ring substituted with two fluorine atoms at positions 2 and 4. This difluorinated phenyl group is connected to a sulfonyl chloride group via a methylene bridge.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a two-step process starting from 2,4-difluorobenzyl chloride. The first step is the formation of the corresponding sodium sulfonate salt, followed by chlorination to yield the final product.

Step 1: Synthesis of Sodium (2,4-difluorophenyl)methanesulfonate

This procedure is adapted from the general synthesis of sodium alkanesulfonates.

-

Materials:

-

2,4-difluorobenzyl chloride

-

Sodium sulfite (Na₂SO₃)

-

Water

-

Ethanol

-

-

Procedure:

-

A solution of sodium sulfite (1.1 equivalents) in water is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

2,4-difluorobenzyl chloride (1.0 equivalent) is added to the flask.

-

The reaction mixture is heated to reflux and stirred vigorously for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The product, sodium (2,4-difluorophenyl)methanesulfonate, will precipitate out of the solution upon cooling or by the addition of ethanol.

-

The solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Step 2: Synthesis of this compound

This procedure is a modification of the standard method for converting sulfonic acid salts to sulfonyl chlorides.[3]

-

Materials:

-

Sodium (2,4-difluorophenyl)methanesulfonate

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous dichloromethane (DCM)

-

-

Procedure:

-

Sodium (2,4-difluorophenyl)methanesulfonate (1.0 equivalent) is suspended in anhydrous dichloromethane in a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

A catalytic amount of N,N-dimethylformamide is added to the suspension.

-

Thionyl chloride (2.0-3.0 equivalents) is added dropwise to the stirred suspension at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The reaction is monitored by the cessation of gas evolution (SO₂ and HCl).

-

Once the reaction is complete, the mixture is cooled to room temperature, and the excess thionyl chloride and dichloromethane are removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford this compound as a white crystalline solid.

-

Applications in Drug Development

This compound is a valuable reagent for introducing the (2,4-difluorophenyl)methylsulfonyl moiety into organic molecules. This functional group can modulate the physicochemical properties of a compound, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. The sulfonamide linkage, formed by the reaction of a sulfonyl chloride with an amine, is a key structural motif in a wide range of pharmaceuticals.

Role as an Intermediate in the Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The development of kinase inhibitors is a major focus of modern drug discovery. The sulfonamide group can act as a hydrogen bond acceptor and participate in key interactions within the ATP-binding site of kinases.

The general synthetic approach involves the reaction of this compound with a primary or secondary amine on a core scaffold designed to target a specific kinase.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention. As a reactive sulfonyl chloride, it will react with moisture, including atmospheric humidity, to produce hydrochloric acid and the corresponding sulfonic acid. Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Conclusion

This compound is a specialized chemical intermediate with significant potential in the field of drug discovery and development. Its distinct structural and reactive properties make it a valuable tool for medicinal chemists aiming to synthesize novel therapeutic agents. This guide provides a foundational understanding of its chemistry, a plausible synthetic route, and its potential applications, serving as a valuable resource for researchers in the pharmaceutical and life sciences. Further research into the applications of this compound is likely to uncover new opportunities for the development of innovative medicines.

References

Reactivity and Electrophilicity of Difluorinated Sulfonyl Chlorides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. This guide provides a comprehensive technical overview of the reactivity and electrophilicity of α,α-difluorinated sulfonyl chlorides (R-CF₂SO₂Cl), a class of reagents of growing importance in the synthesis of novel therapeutic agents and chemical probes. Their unique electronic properties, stemming from the strong electron-withdrawing nature of the difluoromethyl group, render them highly reactive electrophiles, offering distinct advantages over their non-fluorinated counterparts.

Enhanced Electrophilicity and Reactivity

Studies on arenesulfonyl chlorides have demonstrated a positive Hammett ρ-value, indicating that electron-withdrawing substituents accelerate the rate of nucleophilic substitution.[3] This principle strongly suggests that the replacement of α-hydrogens with fluorine atoms will lead to a substantial increase in reactivity. This enhanced reactivity allows for reactions to proceed under milder conditions and can enable the formation of sterically hindered sulfonamides and sulfonate esters that are challenging to synthesize with less reactive sulfonyl chlorides.[4]

Synthesis of Difluorinated Sulfonyl Chlorides

The synthesis of α,α-difluorinated sulfonyl chlorides can be achieved through various methods. A common strategy involves the oxidative chlorination of corresponding sulfur-containing precursors.

Synthesis of Difluoromethanesulfonyl Chloride

A well-documented method for the preparation of difluoromethanesulfonyl chloride involves the chlorooxidation of difluoromethylbenzyl sulfide.[1]

Experimental Protocol: Synthesis of Difluoromethanesulfonyl Chloride [1]

Materials:

-

Difluoromethylbenzyl sulfide (DFMBS)

-

Dichloromethane (CH₂Cl₂)

-

Chlorine (Cl₂) gas

-

Water

Procedure:

-

A mixture of difluoromethylbenzyl sulfide (348 g) and dichloromethane (500 mL) is placed in a 2 L round-bottom flask equipped with a mechanical stirrer and a condenser cooled to -40 °C.

-

The flask is maintained at a temperature between -10 °C and -20 °C using a cold bath.

-

Chlorine gas (540 g) is purged into the reactor while maintaining the temperature.

-

Simultaneously, water (87 g) is added dropwise into the reactor. The simultaneous addition is crucial to avoid an excess of water which can lead to hydrolysis of the product.

-

The reaction progress is monitored by gas chromatography. The reaction is typically complete within 6-8 hours.

-

Upon completion, the aqueous and organic phases are separated.

-

The organic phase is then distilled to yield difluoromethanesulfonyl chloride. The reported yield is 74.2% based on the initial amount of DFMBS.[1]

Key Reactions of Difluorinated Sulfonyl Chlorides

The high electrophilicity of difluorinated sulfonyl chlorides makes them versatile reagents for the formation of sulfonamides and sulfonate esters, which are key functional groups in many pharmaceutical compounds.[5][6]

Sulfonamide Formation

Difluorinated sulfonyl chlorides react readily with primary and secondary amines to form the corresponding difluorinated sulfonamides. The enhanced reactivity may allow for the use of less nucleophilic amines and can often be carried out under mild conditions.

General Experimental Protocol: Synthesis of N-Aryl-difluoromethanesulfonamide

Materials:

-

Difluoromethanesulfonyl chloride

-

Substituted aniline

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Pyridine or triethylamine

Procedure:

-

To a solution of the substituted aniline (1.0 eq) in anhydrous dichloromethane, add pyridine or triethylamine (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of difluoromethanesulfonyl chloride (1.1 eq) in anhydrous dichloromethane to the cooled amine solution.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. The reaction is typically complete within a few hours, as monitored by TLC.

-

Upon completion, quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure N-aryl-difluoromethanesulfonamide.

Sulfonate Ester Formation

Similarly, difluorinated sulfonyl chlorides react with alcohols and phenols to yield difluorinated sulfonate esters. These esters can serve as excellent leaving groups in subsequent nucleophilic substitution reactions or be integral parts of a final drug molecule.

General Experimental Protocol: Synthesis of Phenyl Difluoromethanesulfonate

Materials:

-

Difluoromethanesulfonyl chloride

-

Phenol

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Pyridine

Procedure:

-

To a solution of phenol (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane at 0 °C, slowly add difluoromethanesulfonyl chloride (1.1 eq).[7]

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.[7]

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water.[7]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the pure phenyl difluoromethanesulfonate.[7]

Data Presentation

| Sulfonyl Chloride | α-Substituents | Expected Relative Reactivity |

| Methanesulfonyl Chloride | -CH₃ | Baseline |

| Difluoromethanesulfonyl Chloride | -CHF₂ | Significantly Higher |

| Trifluoromethanesulfonyl Chloride | -CF₃ | Even Higher |

Table 1. Expected relative reactivity of α-substituted methanesulfonyl chlorides towards nucleophiles.

Mandatory Visualizations

Logical Relationship of Reactivity

The following diagram illustrates the relationship between the electronic nature of the α-substituent and the electrophilicity of the sulfonyl chloride.

Caption: Relationship between α-substituent and sulfonyl chloride reactivity.

General Experimental Workflow for Sulfonamide Synthesis

The following diagram outlines the general workflow for the synthesis of sulfonamides from difluorinated sulfonyl chlorides.

Caption: General workflow for sulfonamide synthesis.

Conclusion

Difluorinated sulfonyl chlorides are highly reactive and valuable reagents in modern organic synthesis, particularly for applications in drug discovery and development. The strong electron-withdrawing nature of the α,α-difluoroalkyl group significantly enhances the electrophilicity of the sulfonyl chloride, leading to increased reactivity towards a wide range of nucleophiles. This allows for the efficient synthesis of difluorinated sulfonamides and sulfonate esters, which are important motifs in bioactive molecules. While more quantitative data is needed to fully delineate their reactivity profiles, the principles outlined in this guide, along with the provided experimental protocols, offer a solid foundation for researchers to explore the utility of these powerful synthetic building blocks.

References

- 1. Synthesis of Azidodifluoromethyl Phenyl Sulfone and Its Use as a Synthetic Equivalent of the Azidodifluoromethyl Anion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Solvent effects on electrophilicity - Universidad Andrés Bello [researchers.unab.cl]

- 4. Synthesis of 18F-Difluoromethylarenes from Aryl (Pseudo) Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Predicted Spectroscopic Profile of (2,4-difluorophenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical document provides a detailed predicted spectroscopic profile for (2,4-difluorophenyl)methanesulfonyl chloride (CAS: 179524-68-6), a key reagent in organic synthesis. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide utilizes established spectroscopic principles and data from analogous compounds to forecast its characteristic spectral features. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in a research and development setting.

The compound, with a molecular formula of C₇H₅ClF₂O₂S, is a white crystalline solid with a melting point of 40-41°C. It is primarily used as a reactant in the synthesis of pharmaceuticals, pesticides, and other complex organic molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally related molecules, including methanesulfonyl chloride and various fluorinated aromatic compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J, Hz) |

| ~5.0 - 5.2 | Singlet | 2H | CH₂ | - |

| ~7.0 - 7.2 | Multiplet | 1H | Ar-H6 | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 8-9 Hz |

| ~7.2 - 7.4 | Multiplet | 1H | Ar-H5 | J(H-H) ≈ 8-9 Hz, J(H-F) ≈ 5-7 Hz |

| ~7.5 - 7.7 | Multiplet | 1H | Ar-H3 | J(H-H) ≈ 8-9 Hz, J(H-F) ≈ 8-10 Hz |

Prediction Justification: The methylene (CH₂) protons adjacent to the sulfonyl chloride group are expected to be significantly deshielded, appearing as a singlet. The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment | Predicted Coupling Constants (J, Hz) |

| ~60 - 65 | CH₂ | - |

| ~105 - 108 | Ar-C3 | J(C-F) ≈ 25-30 Hz (d) |

| ~112 - 115 | Ar-C5 | J(C-F) ≈ 20-25 Hz (d) |

| ~125 - 128 | Ar-C1 | J(C-F) ≈ 5-10 Hz (dd) |

| ~132 - 135 | Ar-C6 | J(C-F) ≈ 5-10 Hz (d) |

| ~160 - 163 | Ar-C2 | J(C-F) ≈ 250-260 Hz (d) |

| ~163 - 166 | Ar-C4 | J(C-F) ≈ 250-260 Hz (d) |

Prediction Justification: The methylene carbon will appear in the aliphatic region. The aromatic carbons will show characteristic shifts and C-F coupling constants. The carbons directly bonded to fluorine (C2, C4) will exhibit large one-bond coupling constants and appear significantly downfield.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~2950 - 2850 | Weak | Aliphatic C-H Stretch |

| ~1600, 1500, 1450 | Medium-Strong | Aromatic C=C Bending |

| ~1370 - 1350 | Strong | SO₂ Asymmetric Stretch |

| ~1250 - 1200 | Strong | C-F Stretch |

| ~1180 - 1160 | Strong | SO₂ Symmetric Stretch |

| ~850 - 800 | Strong | C-H Out-of-plane Bending |

| ~580 - 560 | Medium | S-Cl Stretch |

Prediction Justification: The spectrum will be dominated by very strong absorbances from the sulfonyl group (SO₂) asymmetric and symmetric stretches. Strong C-F stretching bands and characteristic aromatic ring vibrations are also expected.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Predicted Fragment |

| 226/228 | [M]⁺ (Molecular Ion Peak, with ³⁷Cl isotope) |

| 127 | [C₇H₅F₂]⁺ (Loss of SO₂Cl) |

| 99 | [SO₂Cl]⁺ |

| 79 | [SO₂CH₂]⁺ |

Prediction Justification: The mass spectrum is expected to show a molecular ion peak cluster corresponding to the chlorine isotopes. Key fragmentation pathways would involve the loss of the sulfonyl chloride group to give a stable difluorobenzyl cation.

Experimental Protocols

1. Synthesis of this compound

This protocol is based on a general method for the preparation of sulfonyl chlorides.[1]

-

Reaction: (2,4-difluorophenyl)methanesulfonic acid is reacted with thionyl chloride.

-

Procedure:

-

Dissolve (2,4-difluorophenyl)methanesulfonic acid in a suitable solvent (e.g., toluene) containing a catalytic amount of N,N-dimethylformamide (DMF) in a three-necked flask equipped with a reflux condenser and a dropping funnel.

-

Slowly add an excess of thionyl chloride (SOCl₂) dropwise to the solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or by crystallization from a suitable solvent like hexanes to yield this compound as a white solid.

-

2. Spectroscopic Analysis

-

NMR Spectroscopy:

-

IR Spectroscopy:

-

Acquire the IR spectrum using an FTIR spectrometer.

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid directly on the ATR crystal and record the spectrum.

-

-

Mass Spectrometry:

-

Analyze the compound using a mass spectrometer with an Electron Ionization (EI) source.

-

Introduce the sample via a direct insertion probe or through a GC inlet if volatile enough.

-

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the synthesis and analysis of the title compound.

Caption: Structure of this compound.

Caption: General workflow for synthesis and analysis.

References

An In-depth Technical Guide to the Mechanism of Action for (2,4-difluorophenyl)methanesulfonyl Chloride in Sulfonylation Reactions

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonylation is a cornerstone transformation in organic synthesis, pivotal for the formation of sulfonamides and sulfonate esters—functional groups prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The choice of sulfonylating agent is critical, influencing reaction kinetics, selectivity, and overall efficiency. (2,4-difluorophenyl)methanesulfonyl chloride is a specialized reagent designed to introduce the (2,4-difluorophenyl)methanesulfonyl moiety. Its unique electronic properties, imparted by the difluorinated aromatic ring, make it a subject of interest for fine-tuning molecular architectures.

This technical guide provides a comprehensive overview of the core mechanism of action for this compound in its reactions with common nucleophiles, namely alcohols and amines. It includes detailed mechanistic pathways, generalized experimental protocols, and illustrative data to serve as a practical resource for laboratory professionals.

Core Mechanism of Action: Nucleophilic Substitution at Sulfur

The fundamental mechanism governing sulfonylation with this compound is a nucleophilic substitution reaction at the tetrahedral sulfur center . The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[1]

The reaction proceeds via a concerted or stepwise pathway, where a nucleophile (Nu:) attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion (Cl⁻), a competent leaving group.[3]

Key Mechanistic Features:

-

Electrophilic Sulfur Center: The sulfur atom is the primary site of attack. The presence of the electron-withdrawing 2,4-difluorophenyl group further enhances this electrophilicity, potentially accelerating the reaction compared to non-fluorinated analogues.

-

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile, such as an alcohol (R-OH) or an amine (R-NH₂), on the sulfur atom.

-

Leaving Group Departure: The chloride ion is expelled, and a new sulfur-nucleophile bond is formed.

-

Role of Base: A base, typically a non-nucleophilic amine like triethylamine (Et₃N) or pyridine, is essential. It serves two primary purposes:

Caption: General mechanism of nucleophilic substitution at the sulfonyl center.

Sulfonylation of Alcohols: Formation of Sulfonate Esters

The reaction of this compound with alcohols yields sulfonate esters. This transformation is particularly valuable as it converts a poorly leaving hydroxyl group (-OH) into a highly effective sulfonate leaving group, facilitating subsequent nucleophilic substitution (Sₙ2) or elimination (E2) reactions.

The reaction is typically catalyzed by a Lewis base such as pyridine or a hindered amine like triethylamine.[6][7] While a simple base-mediated mechanism is common, with pyridine, a more reactive intermediate, a sulfonylpyridinium salt, can be formed, which is then attacked by the alcohol.[8]

Caption: Catalytic pathway for alcohol sulfonylation mediated by pyridine.

Sulfonylation of Amines: Formation of Sulfonamides

The reaction between this compound and primary or secondary amines produces stable sulfonamides, a key functional group in many therapeutic agents.[4] This reaction, often referred to as the Hinsberg reaction, proceeds readily, usually at cooler temperatures (e.g., 0 °C to room temperature).[5]

A critical consideration with primary amines is the potential for a side reaction: di-sulfonylation . After the initial formation of the mono-sulfonamide, the remaining N-H proton is acidic. In the presence of excess base, this proton can be removed, creating a nucleophilic sulfonamide anion that can attack a second molecule of the sulfonyl chloride.[5]

Controlling this side reaction is crucial for achieving high yields of the desired mono-sulfonamide.

Caption: A logical workflow for optimizing mono-sulfonylation of primary amines.

Data Presentation: Illustrative Reaction Parameters

The following tables summarize typical conditions for sulfonylation reactions. Note that optimal conditions are substrate-dependent and require empirical validation.

Table 1: Sulfonylation of Alcohols

| Nucleophile (Alcohol) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

|---|---|---|---|---|---|

| Primary Alcohol | Pyridine (1.5) | DCM | 0 to 25 | 2-6 | 85-95 |

| Secondary Alcohol | Et₃N (1.5) / DMAP (0.1) | DCM | 0 to 25 | 4-12 | 70-90 |

| Sterically Hindered Alcohol | Et₃N (2.0) | Toluene | 25 to 60 | 12-24 | 50-80 |

Data are illustrative and based on general procedures for sulfonyl chlorides.[6][7]

Table 2: Sulfonylation of Amines

| Nucleophile (Amine) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

|---|---|---|---|---|---|

| Primary Aniline | Pyridine (1.5) | THF | 0 to 25 | 1-4 | 90-98 |

| Primary Alkylamine | Et₃N (1.2) | DCM | 0 | 1-3 | 88-96 |

| Secondary Amine | Et₃N (1.2) | MeCN | 25 | 2-8 | 85-95 |

Data are illustrative and based on general procedures for sulfonyl chlorides.[4][5]

Experimental Protocols (General Procedures)

The following are generalized protocols that serve as a starting point for laboratory synthesis. Safety Note: this compound is an irritant; always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[9] Reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture contamination.

Protocol for Sulfonylation of a Primary Alcohol

-

Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the primary alcohol (1.0 eq.).

-

Solvent & Base: Dissolve the alcohol in anhydrous dichloromethane (DCM, ~0.2 M). Cool the solution to 0 °C in an ice-water bath. Add pyridine (1.5 eq.) and stir for 10 minutes.

-

Reagent Addition: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring alcohol/pyridine mixture over 20-30 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure sulfonate ester.

Protocol for Mono-Sulfonylation of a Primary Amine

-

Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the primary amine (1.1 eq.).

-

Solvent & Base: Dissolve the amine in anhydrous tetrahydrofuran (THF, ~0.2 M). Cool the solution to 0 °C in an ice-water bath. Add triethylamine (Et₃N, 1.2 eq.) and stir for 10 minutes.

-

Reagent Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirring amine/base mixture over 30-60 minutes to minimize di-sulfonylation.[5]

-

Reaction: Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor progress by TLC or LC-MS.

-

Workup: Upon completion, filter off the triethylammonium chloride salt. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate.

-

Purification: Wash the organic solution sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or flash column chromatography to yield the pure mono-sulfonamide.

Conclusion

This compound acts as a potent electrophile in sulfonylation reactions, driven by a classic nucleophilic substitution mechanism at its sulfur center. The reagent's reactivity is enhanced by the inductive effect of the difluorophenyl moiety. Successful application in the synthesis of sulfonate esters and sulfonamides hinges on the careful control of reaction parameters, particularly stoichiometry, base selection, and temperature, to maximize yield and minimize side reactions like di-sulfonylation. The protocols and mechanistic insights provided herein offer a robust framework for the effective utilization of this versatile reagent in research and development settings.

References

- 1. nbinno.com [nbinno.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 4. cbijournal.com [cbijournal.com]

- 5. benchchem.com [benchchem.com]

- 6. JP3445515B2 - Method for sulfonylation of alcohol - Google Patents [patents.google.com]

- 7. JP2000219669A - Sulfonylation of alcohol - Google Patents [patents.google.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chembk.com [chembk.com]

The Ascendancy of Fluorinated Sulfonylating Agents: A Technical Guide for Researchers

In the landscape of modern organic synthesis and drug discovery, fluorinated sulfonylating agents have emerged as powerful and versatile tools. Their unique reactivity and stability profiles have positioned them at the forefront of innovative methodologies, including the Nobel Prize-winning click chemistry. This technical guide provides an in-depth review of the core fluorinated sulfonylating agents, offering researchers, scientists, and drug development professionals a comprehensive resource on their synthesis, mechanisms, and applications.

The introduction of fluorine atoms into sulfonyl-containing molecules dramatically influences their chemical properties, leading to enhanced stability and unique reactivity. This has given rise to a prominent class of reagents, including triflating agents (trifluoromethanesulfonyl derivatives), nonaflating agents (nonafluorobutanesulfonyl derivatives), and a variety of other perfluoroalkylsulfonylating agents. These compounds are instrumental in a wide array of chemical transformations, from the formation of stable sulfonamides and sulfonate esters to their pivotal role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Their application extends into the realm of chemical biology and medicinal chemistry, where they are utilized as covalent probes to selectively label and inhibit protein functions.[1][2]

Synthesis of Fluorinated Sulfonylating Agents: A Comparative Overview

The synthesis of these crucial reagents can be achieved through various methodologies, each with its own set of advantages and substrate scope. The choice of synthetic route often depends on the desired scale, available starting materials, and tolerance to specific reaction conditions.

Sulfonyl Fluorides

The direct conversion of sulfonyl chlorides to sulfonyl fluorides via halogen exchange with potassium fluoride (KF) is a widely used and efficient method. A study investigating this reaction in a water/acetone biphasic mixture demonstrated high yields across a range of substrates.[3][4][5] Electrochemical methods have also gained traction, offering a mild and environmentally benign approach to synthesize sulfonyl fluorides from readily available thiols or disulfides and KF.[6][7] Photocatalysis provides another modern avenue, enabling the conversion of aryl diazonium salts to sulfonyl fluorides under mild, visible-light-mediated conditions.[8][9][10][11]

Table 1: Synthesis of Aryl Sulfonyl Fluorides via Chloride/Fluoride Exchange [3][12]

| Entry | Sulfonyl Chloride Substrate | Product | Yield (%) |

| 1 | 4-Toluenesulfonyl chloride | 4-Toluenesulfonyl fluoride | 98 |

| 2 | 4-Methoxybenzenesulfonyl chloride | 4-Methoxybenzenesulfonyl fluoride | 99 |

| 3 | 4-Nitrobenzenesulfonyl chloride | 4-Nitrobenzenesulfonyl fluoride | 95 |

| 4 | 2-Naphthalenesulfonyl chloride | 2-Naphthalenesulfonyl fluoride | 97 |

| 5 | Dansyl chloride | Dansyl fluoride | 84 |

Table 2: Photocatalytic Synthesis of Aryl Sulfonyl Fluorides from Aryl Diazonium Salts [9]

| Entry | Aryl Diazonium Tetrafluoroborate Substrate | Product | Yield (%) |

| 1 | 4-Methoxybenzenediazonium tetrafluoroborate | 4-Methoxybenzenesulfonyl fluoride | 73 |

| 2 | 4-Methylbenzenediazonium tetrafluoroborate | 4-Methylbenzenesulfonyl fluoride | 65 |

| 3 | 4-Fluorobenzenediazonium tetrafluoroborate | 4-Fluorobenzenesulfonyl fluoride | 58 |

| 4 | 4-(Trifluoromethyl)benzenediazonium tetrafluoroborate | 4-(Trifluoromethyl)benzenesulfonyl fluoride | 45 |

| 5 | 2-Naphthalenediazonium tetrafluoroborate | 2-Naphthalenesulfonyl fluoride | 62 |

Table 3: Electrochemical Synthesis of Sulfonyl Fluorides from Thiols [6][13]

| Entry | Thiol Substrate | Product | Yield (%) |

| 1 | Thiophenol | Benzenesulfonyl fluoride | 92 |

| 2 | 4-Methylthiophenol | 4-Methylbenzenesulfonyl fluoride | 85 |

| 3 | 4-Methoxythiophenol | 4-Methoxybenzenesulfonyl fluoride | 88 |

| 4 | 4-Chlorothiophenol | 4-Chlorobenzenesulfonyl fluoride | 79 |

| 5 | 1-Octanethiol | Octanesulfonyl fluoride | 65 |

Aryl Triflates and Nonaflates

The conversion of phenols to their corresponding triflates and nonaflates is a key transformation, as these products are excellent leaving groups in cross-coupling reactions. Triflic anhydride is a common reagent for this purpose.[14][15] Nonafluorobutanesulfonyl fluoride (NfF) is used for the synthesis of nonaflates.

Table 4: Synthesis of Aryl Triflates from Phenols using Triflic Anhydride [14]

| Entry | Phenol Substrate | Product | Yield (%) |

| 1 | Phenol | Phenyl trifluoromethanesulfonate | 95 |

| 2 | 4-Chlorophenol | 4-Chlorophenyl trifluoromethanesulfonate | 96 |

| 3 | 4-Nitrophenol | 4-Nitrophenyl trifluoromethanesulfonate | 92 |

| 4 | 4-Methoxyphenol | 4-Methoxyphenyl trifluoromethanesulfonate | 94 |

| 5 | 2-Naphthol | 2-Naphthyl trifluoromethanesulfonate | 93 |

Key Experimental Protocols

To facilitate the practical application of these methods, detailed experimental protocols for the synthesis of representative fluorinated sulfonylating agents are provided below.

General Procedure for the Synthesis of Aryl Sulfonyl Fluorides via Chloride/Fluoride Exchange[4]

To a solution of the respective sulfonyl chloride (1.0 mmol) in acetone (2.0 mL) is added a solution of potassium fluoride (2.0 mmol, 116 mg) in water (36 µL). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography. Upon completion, the reaction mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the desired aryl sulfonyl fluoride.

General Procedure for the Photocatalytic Synthesis of Aryl Sulfonyl Fluorides[10]

In a nitrogen-filled glovebox, a vial is charged with the aryl diazonium tetrafluoroborate (0.2 mmol), Ru(bpy)₃Cl₂·6H₂O (0.01 mmol, 7.5 mg), 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) (0.3 mmol, 72 mg), and N-fluorobenzenesulfonimide (NFSI) (0.3 mmol, 94.6 mg). Acetonitrile (2.0 mL) is added, and the vial is sealed. The reaction mixture is irradiated with a blue LED lamp at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the aryl sulfonyl fluoride.

General Procedure for the Electrochemical Synthesis of Sulfonyl Fluorides from Thiols[7]

In an undivided electrochemical cell equipped with a graphite anode and a stainless-steel cathode, the thiol (1.0 mmol), potassium fluoride (5.0 mmol, 290 mg), and pyridine (1.0 mmol, 81 µL) are dissolved in a mixture of acetonitrile (5 mL) and 1 M aqueous HCl (5 mL). A constant current of 10 mA is applied while stirring at room temperature. The reaction progress is monitored by GC-MS. After completion, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

General Procedure for the Synthesis of Aryl Triflates from Phenols[15]

A solution of the phenol (1.0 equiv) and pyridine (1.1 equiv) in dichloromethane is cooled to 0 °C. Triflic anhydride (1.1 equiv) is added dropwise, and the reaction mixture is stirred at 0 °C for 1 hour. The reaction is then quenched with water, and the layers are separated. The organic layer is washed with 1 M HCl, saturated aqueous NaHCO₃, and brine, then dried over anhydrous MgSO₄. The solvent is removed under reduced pressure to give the crude aryl triflate, which can often be used without further purification.

Mechanisms and Workflows in Focus

The utility of fluorinated sulfonylating agents is deeply rooted in their reaction mechanisms. Understanding these pathways is crucial for optimizing reaction conditions and designing new applications.

The SuFEx Click Reaction

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a cornerstone of modern click chemistry, involves the reaction of a sulfonyl fluoride with a nucleophile, typically a silylated phenol, to form a stable sulfonate ester linkage.[16][17] The reaction is often catalyzed by a base.

Caption: Mechanism of the SuFEx click reaction.

Covalent Protein Labeling Workflow

Sulfonyl fluoride probes are valuable tools for chemical proteomics, enabling the identification and characterization of protein targets.[18][19] The workflow for covalent protein labeling typically involves incubation of the probe with a complex biological sample, followed by enrichment and identification of the labeled proteins.

Caption: Experimental workflow for covalent protein labeling.

Conclusion

Fluorinated sulfonylating agents represent a class of reagents with profound impact across the chemical sciences. Their synthesis has been refined through a variety of robust and efficient methods, and their applications continue to expand, particularly in the realms of click chemistry and chemical biology. This guide has provided a comprehensive overview of the synthesis, quantitative data, and key experimental protocols for these important compounds. The elucidation of their reaction mechanisms and workflows, as visualized in the provided diagrams, further empowers researchers to harness the full potential of these remarkable chemical tools in their scientific endeavors. As research continues to push the boundaries of molecular science, the role of fluorinated sulfonylating agents is set to become even more integral to the development of new materials, medicines, and technologies.

References

- 1. researchgate.net [researchgate.net]

- 2. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. figshare.com [figshare.com]

- 5. Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. | Semantic Scholar [semanticscholar.org]

- 6. Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Photocatalytic conversion of aryl diazonium salts to sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Photocatalytic conversion of aryl diazonium salts to sulfonyl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pure.tue.nl [pure.tue.nl]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Triflic anhydride mediated synthesis of 3,4-dihydroquinazolines: a three-component one-pot tandem procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Activities of (2,4-difluorophenyl)methanesulfonyl Chloride Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of (2,4-difluorophenyl)methanesulfonyl chloride represent a promising class of compounds with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of the known and potential biological activities of these derivatives, with a primary focus on their anticancer and antimicrobial properties. While specific data on derivatives of this compound is limited in publicly available literature, this guide draws upon extensive research into the broader class of sulfonamides and closely related analogs containing the (2,4-difluorophenyl)sulfonyl moiety to project their therapeutic potential. This document details potential mechanisms of action, summarizes key quantitative data from analogous compounds, provides detailed experimental protocols for synthesis and biological evaluation, and visualizes relevant pathways and workflows to facilitate further research and development in this area.

Introduction: The Versatility of the Sulfonamide Scaffold

The sulfonamide functional group (-SO₂NH-) is a cornerstone of modern medicinal chemistry, featured in a wide array of therapeutic agents. Since the discovery of their antibacterial properties, sulfonamide derivatives have been developed to exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antiviral effects. The introduction of fluorine atoms, such as in the (2,4-difluorophenyl) moiety, can significantly enhance the metabolic stability, lipophilicity, and target-binding affinity of drug candidates, making derivatives of this compound a particularly interesting area for drug discovery.

Potential Anticancer Activities

Sulfonamide derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer. The incorporation of the (2,4-difluorophenyl) group is anticipated to modulate these activities, potentially leading to enhanced potency and selectivity.

Mechanisms of Anticancer Action

The anticancer effects of sulfonamides are diverse and often target specific enzymatic pathways or cellular processes critical for tumor growth and survival.[1] Key mechanisms include:

-

Carbonic Anhydrase (CA) Inhibition: Tumor-associated CA isoforms, particularly CA IX and XII, are often overexpressed in hypoxic tumors and contribute to an acidic tumor microenvironment that promotes cancer cell proliferation and metastasis. Sulfonamides are well-known inhibitors of these enzymes.

-

Cell Cycle Arrest: Many sulfonamide derivatives have been shown to induce cell cycle arrest, primarily in the G1 phase, thereby inhibiting the proliferation of cancer cells.[1]

-

Disruption of Microtubule Assembly: Some sulfonamides interfere with the dynamics of microtubule polymerization and depolymerization, a process essential for cell division, leading to mitotic arrest and apoptosis.[1]

-

Kinase Inhibition: The Raf serine/threonine kinases are crucial components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in cancer. Specific sulfonamide derivatives have been identified as potent and selective inhibitors of mutant B-Raf, a key driver in several cancers like melanoma and colorectal cancer.

Quantitative Data from Analogous Compounds

| Compound ID | R Group | B-RafV600E IC50 (nM) | Colo205 (B-RafV600E) IC50 (nM) | HCT116 (B-RafWT) IC50 (µM) |

| 3a | Phenyl | 53 | 2103 | >10 |

| 3f | 4-Fluorophenyl | 19 | 498 | >10 |

| 3o | 4-Pyridyl | 3 | 78 | >10 |

| Vemurafenib | - | 31 | 318 | >10 |

Data extracted from "N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors". The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell growth.

Potential Antimicrobial Activities

The foundational biological activity of sulfonamides is their antimicrobial effect. While newer classes of antibiotics have been developed, sulfonamides remain relevant, and the exploration of novel derivatives is a key strategy to combat antimicrobial resistance.

Mechanism of Antimicrobial Action

The primary mechanism of antibacterial action for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleotides and amino acids. By blocking folic acid synthesis, sulfonamides inhibit bacterial growth and replication.

Antimicrobial Spectrum

Sulfonamide derivatives typically exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The specific spectrum and potency can be significantly influenced by the substituents on the sulfonamide core. It is plausible that derivatives of this compound could demonstrate significant activity against a range of bacterial pathogens.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and biological evaluation of this compound derivatives, based on established protocols for sulfonamides.

General Synthesis of Sulfonamide Derivatives

The synthesis of sulfonamide derivatives from this compound typically involves the reaction of the sulfonyl chloride with a primary or secondary amine in the presence of a base.

Materials:

-

This compound

-

Appropriate primary or secondary amine

-

Pyridine or triethylamine (as a base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Dissolve the amine (1.0 eq) in the chosen solvent in a round-bottom flask.

-

Add the base (1.2 eq) to the solution and stir at room temperature.

-

Slowly add a solution of this compound (1.1 eq) in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature for 4-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value for each compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Test compounds dissolved in DMSO

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare a serial two-fold dilution of the test compounds in MHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.

Signaling Pathway

Caption: Simplified MAPK signaling pathway and the inhibitory action of B-Raf inhibitors.

Experimental Workflow

Caption: General workflow for the synthesis and biological screening of sulfonamide derivatives.

Conclusion and Future Directions

Derivatives of this compound hold considerable promise as a scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The insights from closely related (2,4-difluorophenyl)sulfonamide analogs suggest that this class of compounds can exhibit potent and selective biological activities. Future research should focus on the synthesis and systematic evaluation of a library of these derivatives to establish clear structure-activity relationships. Further investigation into their mechanisms of action and in vivo efficacy will be crucial for translating their therapeutic potential into clinical applications. The experimental protocols and conceptual frameworks provided in this guide aim to serve as a valuable resource for researchers embarking on this promising area of drug discovery.

References

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2,4-difluorophenyl)methanesulfonyl chloride is a fluorinated organic compound of significant interest in medicinal chemistry and drug discovery. Its structural features, particularly the presence of the 2,4-difluorophenyl moiety, make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and potential applications of this compound and its derivatives, with a focus on their role as serine protease inhibitors. Detailed experimental protocols, quantitative data, and visualizations of synthetic workflows and relevant signaling pathways are presented to facilitate further research and development in this area.

Introduction

This compound, with the chemical formula C₇H₅ClF₂O₂S, is a white crystalline solid that serves as a key intermediate in organic synthesis.[1] The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic properties. The 2,4-difluorophenyl motif, in particular, is found in several approved drugs and clinical candidates, highlighting its importance in drug design. This guide will explore the synthesis of this compound and its application in the development of potent enzyme inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClF₂O₂S | [1] |

| Molecular Weight | 226.63 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| CAS Number | 179524-68-6 | [1] |

Synthesis of this compound

Experimental Protocol: Synthesis of (2,4-difluorophenyl)methanesulfonic acid

This protocol is adapted from general procedures for the sulfonation of substituted toluenes.

Materials:

-

2,4-difluorotoluene

-

Chlorosulfonic acid

-

Dichloromethane (DCM)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Ice

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4-difluorotoluene (1.0 eq) in dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add chlorosulfonic acid (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by slowly pouring the mixture onto crushed ice.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

To hydrolyze the intermediate sulfonyl chloride to the sulfonic acid, stir the organic solution with an aqueous solution of sodium hydroxide (2 M) for 4-6 hours.

-

Separate the aqueous layer and wash the organic layer with water.